(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane
Description
“(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane” is a chiral cyclobutane derivative characterized by an ethoxy group at the 1-position and a reactive isocyanate group at the 3-position. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which enhances its reactivity compared to larger cycloalkanes. The (1r,3r) stereochemistry dictates the spatial arrangement of substituents, influencing its interactions in enantioselective reactions or polymer matrices. Isocyanates are highly electrophilic, enabling nucleophilic additions with amines, alcohols, or water to form ureas, urethanes, or carbamic acids. This compound’s synthesis likely involves cyclobutane ring formation followed by functionalization steps, such as ethoxylation and phosgenation of a precursor amine. Applications include its use as a monomer in polyurethane or polyurea synthesis, where stereochemistry and reactivity are critical .
Properties
IUPAC Name |
1-ethoxy-3-isocyanatocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7-3-6(4-7)8-5-9/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAZPMYJDKUESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with ethoxy and isocyanate groups. One common method is the reaction of (1r,3r)-1-ethoxycyclobutanol with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dioxides, while reduction can produce cyclobutane amines.
Scientific Research Applications
Chemistry
In chemistry, (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound’s reactivity with biological molecules allows it to be used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine
In medicine, this compound can be used in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry
Industrially, the compound is used in the production of polymers and other materials that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane exerts its effects involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. These reactions are crucial in the compound’s applications in polymer chemistry and bioconjugation.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
The following analysis compares “(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane” with structurally related cyclobutane compounds, focusing on functional groups, reactivity, and applications.
Functional Group Analysis
- Isocyanate vs. Ester/Ketone : The isocyanate group’s reactivity surpasses esters or ketones, enabling rapid crosslinking in polymers. Esters (e.g., in Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate) are more stable but require acidic/basic conditions for hydrolysis .
- Ethoxy vs.
Structural and Stereochemical Considerations
- Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs (e.g., (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine), leading to greater susceptibility to ring-opening reactions .
- Stereochemistry : The (1r,3r) configuration imposes specific spatial constraints, unlike achiral compounds like Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. This chirality is critical in enantioselective catalysis or chiral polymer synthesis .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
